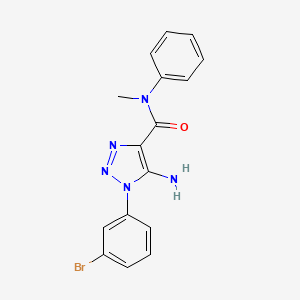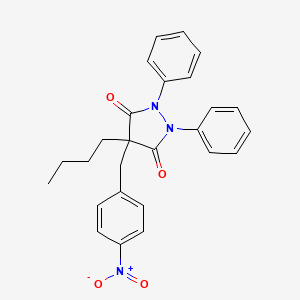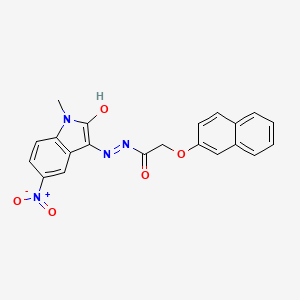![molecular formula C19H22Cl2O2 B4962055 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)', commonly known as bis-ortho-chloro-diethylbenzene (OCD), is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents like ethanol, acetone, and chloroform. The chemical structure of OCD consists of two benzene rings connected by a 1,3-propanediyl bridge, with two chlorine atoms and two methyl groups attached to the benzene rings.
Mécanisme D'action
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) is not fully understood, but it is believed to involve the binding of the molecule to specific receptors or enzymes in the body. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have high affinity for certain receptors, such as the dopamine receptor, and may act as an agonist or antagonist for these receptors. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-tumor effects. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases like arthritis and asthma. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have anti-tumor effects, which may be due to its ability to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has several advantages as a research tool, including its high affinity for metal ions and its ability to act as a fluorescent probe for biological molecules. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) in scientific research, including the development of new materials and the study of its potential therapeutic applications. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has already been used as a building block for the synthesis of novel materials, but there is still much to be explored in this area. In addition, the potential therapeutic applications of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene), particularly in the treatment of neurodegenerative and inflammatory diseases, warrant further investigation.
Méthodes De Synthèse
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) can be synthesized by various methods, including the Friedel-Crafts alkylation of 1,3-dichloropropane with 2,6-dimethylphenol, the reaction of 1,3-dibromo-2-propanol with 2,6-dimethylphenol, and the reaction of 2,6-dimethylphenol with 1,3-dichloroacetone. The most commonly used method for synthesizing 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) is the Friedel-Crafts alkylation method, which involves the reaction of 1,3-dichloropropane with 2,6-dimethylphenol in the presence of a Lewis acid catalyst, such as aluminum chloride.
Applications De Recherche Scientifique
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been extensively studied for its potential use in various scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biological molecules, and as a building block for the synthesis of novel materials. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have high affinity for metal ions, such as copper, nickel, and zinc, and can be used as a chelating agent for these ions. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been used as a fluorescent probe for biological molecules, such as proteins and DNA, due to its ability to bind to these molecules and emit fluorescence upon excitation. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
Propriétés
IUPAC Name |
5-chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O2/c1-12-8-16(20)9-13(2)18(12)22-6-5-7-23-19-14(3)10-17(21)11-15(19)4/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHIEGAERBJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4961979.png)
![N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4961980.png)
![1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4961992.png)

![1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone](/img/structure/B4962004.png)

![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![5-(4-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962038.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)

![(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4962052.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)